molecular formula C11H11ClN2O2 B12620400 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester

Cat. No.: B12620400
M. Wt: 238.67 g/mol
InChI Key: XVHKQFXKFXIQBI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester is a heterocyclic compound featuring a fused pyrrolo-pyridine core. Its structure includes:

  • Ethyl ester at the 5-position of the pyridine ring.
  • Chloro substituent at the 4-position.
  • Methyl group at the 2-position of the pyrrole ring.

The ethyl ester group enhances lipophilicity, which may improve membrane permeability compared to its carboxylic acid counterpart .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

ethyl 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)8-5-13-10-7(9(8)12)4-6(2)14-10/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

XVHKQFXKFXIQBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=C(N2)C

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester Pyrrolo[2,3-b]pyridine 5-EtO₂C, 4-Cl, 2-Me C₁₂H₁₁ClN₂O₂ 250.68 Not explicitly listed Reference compound for comparison.
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (95%) Pyrrolo[2,3-b]pyridine 5-COOH C₈H₆N₂O₂ 162.15 754214-42-1 Lacks ester group; lower lipophilicity.
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Pyrrolo[2,3-b]pyridine 2-EtO₂C C₁₀H₁₀N₂O₂ 190.20 221675-35-0 Ester at position 2 vs. 5; altered reactivity.
Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Pyrrolo[2,3-b]pyridine 5-EtO₂C, 3-I C₁₀H₉IN₂O₂ 316.09 864681-19-6 Iodo at position 3 vs. chloro at 4; steric effects.
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Pyrrolo[3,2-b]pyridine 2-EtO₂C, 5-Cl C₁₀H₉ClN₂O₂ 224.65 800401-62-1 Ring fusion [3,2-b] vs. [2,3-b]; geometric changes.
Ethyl 1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine 5-EtO₂C, 4-Cl, 1-benzyl C₁₆H₁₄ClN₃O₂ 315.75 37801-55-1 Pyrazolo core vs. pyrrolo; benzyl substitution.

Key Comparative Findings

Core Structure Variations: The pyrrolo[2,3-b]pyridine core in the target compound differs from pyrrolo[3,2-b]pyridine (e.g., CAS 800401-62-1) in ring fusion, altering π-orbital overlap and molecular geometry .

Substituent Effects :

  • Chloro vs. Iodo : The 4-chloro substituent in the target compound provides moderate electronegativity and steric bulk, whereas 3-iodo (CAS 864681-19-6) introduces stronger steric hindrance and polarizability .
  • Ester Position : Ethyl esters at position 5 (target) vs. 2 (CAS 221675-35-0) influence electronic distribution and metabolic stability .

Functional Group Impact :

  • The ethyl ester in the target compound improves bioavailability compared to carboxylic acid derivatives (e.g., CAS 754214-42-1) . Methyl esters (e.g., CAS 849067-96-5) may exhibit faster hydrolysis rates than ethyl esters .

Synthetic Accessibility :

  • Chloro-substituted derivatives (e.g., target compound, CAS 800401-62-1) are typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, whereas iodo derivatives require halogen-exchange reactions .

Research Implications

  • Medicinal Chemistry : The 4-chloro-2-methyl substitution in the target compound may enhance binding affinity to kinase ATP pockets compared to unsubstituted analogs .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester (CAS No. 920966-03-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC₈H₅ClN₂O₂
Molecular Weight196.59 g/mol
InChI KeySJZMFAGWKZNYPX-UHFFFAOYSA-N
Boiling PointNot available
LogP (octanol-water)Not available
SolubilityHigh GI absorption

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.15 µM for certain esters . The presence of the chloro group enhances the activity of these derivatives.

Anticancer Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have been evaluated for their anticancer properties. A study reported that compounds with similar scaffolds exhibited antiproliferative effects against various human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations . Specifically, derivatives containing the ethyl ester showed promising results in inhibiting cancer cell growth.

Anti-HIV Activity

Pyrrolo[3,4-c]pyridine derivatives have shown moderate activity against HIV-1 replication. Compounds with specific substituents at the 4-position demonstrated enhanced efficacy, with some exhibiting EC50 values below 10 µM . The structural modifications significantly influence the biological activity, suggesting a strong structure-activity relationship.

The biological activities of 1H-Pyrrolo[2,3-b]pyridine derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Properties : The presence of heterocyclic structures often correlates with antioxidant activity, which may contribute to their therapeutic effects.

Case Study 1: Antimycobacterial Activity

In a recent study by Deraeve et al., pyrrolo[3,4-c]pyridine derivatives were synthesized and tested for their antimycobacterial properties. The most active compound displayed an MIC of 0.15 µM against M. tuberculosis, showcasing the potential of this scaffold in developing new anti-tuberculosis agents .

Case Study 2: Anticancer Efficacy

Kalai et al. synthesized a series of pyrrolo[3,4-c]pyridine derivatives and evaluated their cytotoxicity against ovarian and breast cancer cell lines. The study found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .

Q & A

Q. What synthetic strategies are recommended for the multi-step preparation of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate ethyl ester?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the pyrrolo-pyridine core via cyclization. Ethyl 2-cyanoacetate can react with halogenated intermediates (e.g., 2-bromo-1,1-dimethoxyethane) to form precursors like ethyl 2-cyano-4,4-dimethoxybutanoate .
  • Step 2 : Cyclization under acidic or basic conditions (e.g., using formamidine or ammonium acetate) to generate the fused ring system .
  • Step 3 : Regioselective chlorination at position 4 using agents like POCl₃ or N-chlorosuccinimide (NCS) .
  • Step 4 : Introduction of the ethyl ester group via esterification or protection/deprotection strategies .
    Key Optimization Parameters :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethyl cyanoacetate, K₂CO₃, DMF65–75>90%
3NCS, DCM, 0°C80–85>95%

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for OCH₂), chloro (δ ~7.2 ppm for aromatic H), and methyl groups (δ ~2.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₁₁H₁₁ClN₂O₂ requires [M+H]⁺ = 255.0534) .
  • X-ray Crystallography : Resolve regiochemistry of substituents if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., JAK2 or EGFR) based on structural analogs .
  • QSAR Models : Train models using bioactivity data from analogs (e.g., 4-chloro-pyrrolo-pyrimidines with kinase inhibition IC₅₀ values) to predict potency .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. What factors influence the regioselectivity of chlorination at position 4 during synthesis?

  • Methodological Answer :
  • Electronic Effects : The electron-rich pyrrolo-pyridine core directs electrophilic substitution. Substituents (e.g., methyl at position 2) deactivate specific positions.
  • Steric Effects : Bulky groups near position 5 may favor chlorination at position 4 .
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance selectivity.
    Experimental Comparison :
Chlorinating AgentSolventTemp (°C)Position 4:5 Ratio
NCSDCM09:1
Cl₂AcOH257:3

Q. How can contradictory bioactivity data between this compound and its analogs be resolved?

  • Methodological Answer :
  • Assay Standardization : Re-test compounds under uniform conditions (e.g., same cell line, ATP concentration).
  • Purity Validation : Use HPLC (>98% purity) to exclude impurities affecting results .
  • Structural Re-analysis : Confirm regiochemistry via NOESY (e.g., spatial proximity of methyl and chloro groups) .

Method Development & Data Analysis

Q. What LC-MS parameters are optimal for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Column : C18 (2.1 × 50 mm, 1.7 µm particles).
  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Detection : ESI+ mode, MRM transition m/z 255.1 → 210.0 (collision energy 15 eV).
  • Validation : Linearity (R² >0.99), LOD 0.1 ng/mL, recovery >85% .

Q. What strategies identify metabolic degradation pathways of this compound in hepatic microsomes?

  • Methodological Answer :
  • In Vitro Incubation : Incubate with human liver microsomes (HLM) + NADPH.
  • Metabolite Profiling : Use UPLC-QTOF-MS with MSE data acquisition.
  • Data Analysis : Screen for Phase I (hydroxylation, dechlorination) and Phase II (glucuronidation) metabolites .

Data Contradiction & Resolution

Q. How should researchers address discrepancies in reported solubility profiles?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid.
  • Techniques : Use nephelometry for turbidity measurements or ¹H NMR (D₂O) for quantification .
  • Literature Comparison : Cross-reference with analogs (e.g., ethyl esters show 2–5 mg/mL in PBS) .

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